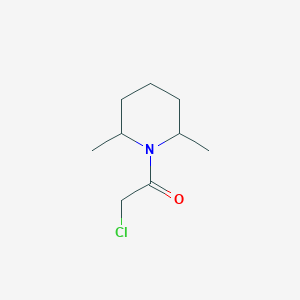

2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c1-7-4-3-5-8(2)11(7)9(12)6-10/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKATUXKHCBMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403550 | |

| Record name | 2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33681-23-1 | |

| Record name | 2-chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone

Introduction: The Significance of a Key Synthetic Intermediate

This compound is a crucial intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry. Its structure, featuring a reactive α-chloro ketone moiety attached to a sterically hindered piperidine ring, makes it a valuable building block. The primary application of this compound is in the synthesis of ropivacaine, a long-acting local anesthetic.[1][2][3][4][5] The efficiency and purity of the this compound synthesis are paramount as they directly impact the yield and quality of the final active pharmaceutical ingredient (API).

This guide provides a detailed exploration of the synthesis pathway for this compound, focusing on the underlying chemical principles, a field-proven experimental protocol, and critical process considerations for researchers and drug development professionals.

Core Synthesis Pathway: Nucleophilic Acyl Substitution

The synthesis of this compound is fundamentally a nucleophilic acyl substitution reaction. This process involves the acylation of the secondary amine, 2,6-dimethylpiperidine, with the highly reactive acylating agent, chloroacetyl chloride.

Reaction Scheme: 2,6-Dimethylpiperidine + Chloroacetyl Chloride → this compound + HCl

The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. The formation of HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Key Reagents and Their Roles

-

2,6-Dimethylpiperidine: This cyclic secondary amine serves as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The two methyl groups at positions 2 and 6 introduce significant steric hindrance, which influences the reactivity of the amine and the conformation of the resulting amide product.

-

Chloroacetyl Chloride: As a highly reactive acyl chloride, it is an excellent electrophile and the source of the chloroacetyl group. Its high reactivity necessitates the use of anhydrous (water-free) reaction conditions to prevent hydrolysis into chloroacetic acid.

-

Base: An organic or inorganic base is essential to scavenge the HCl produced. Tertiary amines, such as triethylamine (TEA), are commonly used as they are non-nucleophilic and form a solid ammonium salt that can be easily filtered off.[6][7][8] Other bases like potassium carbonate or sodium bicarbonate can also be employed.[9][10]

-

Solvent: The choice of solvent is critical. Anhydrous aprocic solvents are required to prevent the decomposition of chloroacetyl chloride. Solvents such as benzene, dichloromethane (DCM), or tetrahydrofuran (THF) are suitable choices as they effectively dissolve the reactants without participating in the reaction.[6][7][8][11]

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established procedures for the acylation of piperidine derivatives.[6][7][8][12]

Materials:

-

2,6-Dimethylpiperidine

-

Chloroacetyl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Condenser with a drying tube (or nitrogen inlet)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen atmosphere to maintain anhydrous conditions.

-

Charging Reactants: In the flask, dissolve 2,6-dimethylpiperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the stirred solution to 0-5 °C using an ice bath.

-

Addition of Acylating Agent: Dilute chloroacetyl chloride (1.1 equivalents) with anhydrous dichloromethane in the dropping funnel. Add the chloroacetyl chloride solution dropwise to the cooled amine solution over 30-60 minutes. The slow addition is crucial to control the exothermic reaction and prevent the formation of side products. Maintain the internal temperature below 10 °C throughout the addition.[11]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 3 to 7 hours.[7][10]

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.

-

Work-up:

-

Upon completion, pour the reaction mixture into cold water to quench the reaction.[8][13]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to remove any excess acid), and finally with brine.[6]

-

Dry the isolated organic layer over anhydrous sodium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product, often as a pasty mass or oil.[6][7]

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or a petroleum ether/ethyl acetate mixture to obtain colorless crystals of this compound.[6][7]

-

Reaction Mechanism and Optimization

The reaction proceeds via a classic nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The nitrogen atom of 2,6-dimethylpiperidine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

-

Deprotonation: The triethylamine base removes the proton from the newly formed ammonium ion, yielding the final amide product and triethylammonium chloride.

To ensure a high yield and purity, several factors can be optimized:

-

Stoichiometry: A slight excess of chloroacetyl chloride and the base is often used to ensure the complete conversion of the starting amine.

-

Temperature Control: Maintaining a low temperature during the addition of the highly reactive chloroacetyl chloride is critical to minimize side reactions.

-

Anhydrous Conditions: Strict exclusion of moisture is necessary to prevent the hydrolysis of chloroacetyl chloride, which would lower the yield.

Quantitative Data Summary

The following table summarizes typical parameters for the synthesis, derived from analogous reactions in the literature.

| Reactant/Reagent | Molar Ratio (Equivalents) | Role |

| Piperidine Derivative | 1.0 | Nucleophile |

| Chloroacetyl Chloride | 1.1 - 4.0 | Acylating Agent |

| Triethylamine | 1.2 - 4.0 | Base (HCl Scavenger) |

| Solvent | N/A | Reaction Medium |

| Conditions | ||

| Temperature | 0 °C to Room Temp | |

| Reaction Time | 3 - 7 hours | |

| Typical Yield | > 85% (after purification) |

Note: The molar ratios of chloroacetyl chloride and triethylamine can be significantly higher in some reported procedures to drive the reaction to completion.[6][7]

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process from initial setup to the final purified product.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the acylation of 2,6-dimethylpiperidine is a robust and well-established method. Success in this synthesis hinges on careful control of reaction conditions, particularly temperature and the exclusion of moisture, to accommodate the high reactivity of chloroacetyl chloride. By adhering to the principles and protocols outlined in this guide, researchers can reliably produce this key intermediate with high yield and purity, facilitating further development in pharmaceutical and chemical synthesis programs.

References

-

Shreevidhyaa Suressh, V., et al. "Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone." Acta Crystallographica Section E: Crystallographic Communications, vol. 71, no. 11, 2015. [Link]

-

Prathebha, K., et al. "2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone." Acta Crystallographica Section E: Structure Reports Online, vol. 69, no. 9, 2013, p. o1424. [Link]

-

Prathebha, K., et al. "(PDF) 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone." ResearchGate, 2013. [Link]

-

Ramachandran, R., et al. "1-Chloroacetyl-2,6-bis(2-chlorophenyl)-3,5-dimethylpiperidin-4-one." Acta Crystallographica Section E: Structure Reports Online, vol. 67, no. 1, 2011, p. o17. [Link]

-

Organic Syntheses Procedure. "4." Organic Syntheses. [Link]

-

Li, Sai, et al. "Synthesis of Ropivacaine under Ultrasound Irradiation." ResearchGate, 2012. [Link]

- Google Patents. "CN103086954A - Method for preparing ropivacaine.

-

Federsel, Hans-Jürgen, et al. "An Efficient Synthesis of a New, Chiral 2',6'-Pipecoloxylidide Local Anaesthetic Agent." ResearchGate, 1987. [Link]

-

SciSpace. "An efficient synthesis of a new, chiral 2',6'-pipecoloxylidide local anaesthetic agent." SciSpace. [Link]

-

Li, Sai, et al. "An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation." ResearchGate, 2012. [Link]

-

Jothivel, S., et al. "Crystal structure of 1-(2-chloroacetyl)-3,3-dimethyl-2,6-di-p-tolylpiperidin-4-one." Acta Crystallographica Section E: Structure Reports Online, vol. 67, no. 12, 2011, p. o3321. [Link]

-

Magano, Javier, et al. "Working with Hazardous Chemicals." Organic Syntheses. [Link]

- Google Patents. "CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.

-

Organic Syntheses Procedure. "2-chlorolepidine." Organic Syntheses. [Link]

-

Indian Journal of Chemistry. "Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10." Indian Journal of Chemistry, vol. 46B, 2007, pp. 158-162. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. "A facile amidation of chloroacetyl chloride using DBU." International Journal of Pharmacy and Pharmaceutical Sciences, vol. 5, no. 3, 2013, pp. 748-750. [Link]

-

AA Blocks. "Applications of palladium dibenzylideneacetone as catalyst in the synthesis of five-membered N-heterocycles." AA Blocks, 2019. [Link]

-

Sȕle, G., et al. "2-Chloro-1-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone." Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. 12, 2010, p. o3214. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN103086954A - Method for preparing ropivacaine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Chloroacetyl-2,6-bis(2-chlorophenyl)-3,5-dimethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. orgsyn.org [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. Crystal structure of 1-(2-chloroacetyl)-3,3-dimethyl-2,6-di-p-tolylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

"2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone" CAS 33681-23-1 properties

An In-Depth Technical Guide to 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone (CAS 33681-23-1): Properties, Synthesis, and Applications

Introduction

This compound, identified by CAS Number 33681-23-1, is a specialized organic compound that serves as a valuable intermediate in synthetic chemistry.[1][2] Structurally, it is an α-chloro amide derived from the sterically hindered secondary amine, 2,6-dimethylpiperidine. This unique combination of a reactive electrophilic center (the α-chloro acetyl group) and a bulky, lipophilic piperidine moiety makes it a significant building block, particularly in the design and synthesis of novel compounds for pharmaceutical and agrochemical research.

The primary utility of this molecule stems from the high reactivity of the carbon-chlorine bond, which is activated by the adjacent carbonyl group. This makes it an excellent substrate for nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups. The 2,6-dimethyl substitution on the piperidine ring introduces significant steric hindrance, which can influence the kinetics and regioselectivity of its reactions, a factor that can be strategically exploited in complex molecular design. This guide provides a comprehensive overview of its known properties, a validated synthetic protocol, its core reactivity, and essential safety information for researchers and drug development professionals.

Physicochemical and Computational Properties

The molecular characteristics of this compound define its behavior in chemical systems. These properties, summarized in Table 1, are critical for predicting its solubility, membrane permeability, and reactivity. The calculated LogP value of 2.0147, for instance, suggests moderate lipophilicity, indicating a balance between aqueous and lipid solubility, a common feature in drug development candidates.[1]

Table 1: Physicochemical and Computational Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 33681-23-1 | [1] |

| Molecular Formula | C₉H₁₆ClNO | [1][2] |

| Molecular Weight | 189.68 g/mol | [1][2] |

| Topological Polar Surface Area (TPSA) | 20.31 Ų | [1] |

| LogP (calculated) | 2.0147 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 |[1] |

Synthesis and Reactivity

Synthetic Pathway: N-Acylation

The most direct and widely employed method for synthesizing this compound is the N-acylation of 2,6-dimethylpiperidine with chloroacetyl chloride. This reaction is a classic example of a Schotten-Baumann type reaction, typically performed in an inert solvent with a tertiary amine base, such as triethylamine, to act as a scavenger for the hydrochloric acid byproduct. The base is crucial for driving the reaction to completion by neutralizing the acid that would otherwise protonate the starting amine, rendering it unreactive.

Caption: Synthesis of the target compound via N-acylation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related N-chloroacetylated piperidines.[3]

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,6-dimethylpiperidine (1.0 eq) and anhydrous benzene or dichloromethane (DCM) (approx. 10 mL per 5 mmol of amine).

-

Addition of Base: Add triethylamine (1.2 eq) to the solution. The excess base ensures complete neutralization of the HCl byproduct.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is critical to control the exothermic nature of the acylation reaction and minimize side reactions.

-

Acylation: Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same anhydrous solvent to the stirred mixture via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

-

Workup: A white precipitate (triethylammonium chloride) will form. Filter the precipitate and wash it with a small amount of cold solvent.

-

Purification: Combine the filtrate and washes. Wash the organic solution sequentially with water (2 x 20 mL), 1M HCl (to remove any remaining amine), and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Core Reactivity: Nucleophilic Substitution

The primary utility of this compound lies in its role as an electrophile. The carbon atom bonded to the chlorine is highly susceptible to attack by a wide range of nucleophiles. This reaction displaces the chloride ion, a good leaving group, and forms a new carbon-nucleophile bond. This transformation is fundamental to its application as a synthetic building block for creating more complex molecules.

Caption: General reactivity pathway via nucleophilic substitution.

Expected Analytical Characterization

While specific spectral data is not publicly available, the structure of the molecule allows for the confident prediction of its key analytical signatures.

-

¹H NMR: The spectrum would show characteristic signals for the diastereotopic protons of the piperidine ring, two distinct signals for the methyl groups (due to the chiral centers at C2 and C6), and a singlet for the two protons of the chloromethyl group (-CH₂Cl) typically in the range of 4.0-4.5 ppm.

-

¹³C NMR: A signal for the amide carbonyl (C=O) would appear downfield (165-175 ppm). Signals for the carbons of the piperidine ring and a distinct signal for the carbon attached to chlorine (-CH₂Cl) around 40-50 ppm would also be present.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the tertiary amide carbonyl (C=O) stretch would be prominent in the region of 1630-1680 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of a molecule containing a single chlorine atom.

Applications in Research and Development

This compound is not an end-product but a versatile intermediate. Its value is realized in multi-step syntheses.

-

Pharmaceutical Scaffolding: It serves as a precursor for introducing the 2,6-dimethylpiperidine motif into larger molecules. This group can enhance lipophilicity and metabolic stability. The chloroacetyl moiety acts as a handle for attaching the scaffold to other fragments via nucleophilic substitution.

-

Covalent Inhibitors and Probes: The α-chloro amide functionality is a classic "warhead" used in the design of targeted covalent inhibitors. It can form a stable covalent bond with nucleophilic amino acid residues, such as cysteine, in the active site of a target protein, leading to irreversible inhibition.

-

Agrochemical Synthesis: Similar to pharmaceuticals, piperidine-containing compounds often exhibit biological activity relevant to agriculture. This intermediate can be used to synthesize novel pesticides and herbicides.

Safety and Handling

While a specific safety data sheet for this exact compound is not widely published, data from structurally similar α-chloro amides provides a strong basis for its hazard profile.[4][5]

Table 2: Anticipated GHS Hazard Information

| Hazard Class | Statement |

|---|---|

| Acute Toxicity, Oral | Likely harmful if swallowed (Category 4).[4][5] |

| Skin Corrosion/Irritation | May cause skin irritation or severe burns.[5] |

| Eye Damage/Irritation | May cause serious eye irritation or damage. |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[6]

-

Personal Protective Equipment (PPE):

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

-

-

Storage: Store in a tightly sealed container in a dry, cool (2-8°C recommended) place away from incompatible materials such as strong bases and oxidizing agents.[1]

References

-

2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. National Institutes of Health (NIH). [Link]

-

2-Chloro-1-piperidine-1-yl-ethanone | C7H12ClNO | CID 222312. PubChem. [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 33681-23-1. XiXisys. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Chloro-1-(2,6-dimethyl-piperidin-1-yl)-ethanone CAS#: 33681-23-1 [amp.chemicalbook.com]

- 3. 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-1-piperidine-1-yl-ethanone | C7H12ClNO | CID 222312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. aksci.com [aksci.com]

"2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone" spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive spectroscopic analysis of this compound (CAS No. 33681-23-1), a substituted piperidine derivative of interest in synthetic chemistry and drug development. Through a multi-technique approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document offers a detailed elucidation of the compound's molecular structure. The guide is intended for researchers, scientists, and professionals in drug development, providing not only spectral data but also the underlying principles, experimental methodologies, and in-depth interpretation required for unambiguous structural confirmation.

Introduction and Molecular Structure

This compound is a tertiary amide with the molecular formula C₉H₁₆ClNO and a molecular weight of 189.68 g/mol .[1] The structural backbone consists of a 2,6-dimethylpiperidine ring N-acylated with a chloroacetyl group. The precise characterization of such molecules is a cornerstone of chemical research and development, ensuring purity, confirming identity, and enabling further investigation into their chemical and biological properties.[2][3][4] Spectroscopic analysis provides an empirical "fingerprint" of the molecule, revealing the connectivity of atoms and the nature of the functional groups present.

The molecular structure, presented below, is the basis for all subsequent spectral interpretation. The steric hindrance imposed by the two methyl groups at the 2 and 6 positions of the piperidine ring influences both the conformation of the ring and the rotational barrier around the N-C(O) amide bond.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[4] By analyzing the chemical shifts, signal multiplicities, and integrations in ¹H NMR, and the chemical shifts in ¹³C NMR, a complete picture of atomic connectivity can be assembled.

Experimental Protocol: NMR Data Acquisition

The following outlines a standard protocol for acquiring high-resolution NMR spectra.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube into the spectrometer's probe. Lock the field frequency to the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to maximize homogeneity, ensuring sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time are required. A spectral width of 200-240 ppm is typical.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). The resulting spectra should be phased and baseline-corrected. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for ¹H NMR and 0.00 ppm for ¹³C NMR.

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR data are summarized in the table below. The presence of cis/trans isomers due to restricted rotation around the amide bond and the chirality at C2 and C6 can lead to complex or broadened signals, particularly for the piperidine ring protons.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~ 4.1 - 4.5 | Multiplet | 2H | H-2, H-6 (Piperidine) |

| ~ 4.05 | Singlet | 2H | H-9 (CH₂Cl) |

| ~ 1.5 - 1.9 | Multiplet | 6H | H-3, H-4, H-5 (Piperidine) |

| ~ 1.2 - 1.4 | Doublet | 6H | CH₃ at C-2, C-6 |

Interpretation:

-

The -CH₂Cl protons (H-9) are expected to appear as a singlet, significantly downfield due to the deshielding effects of both the adjacent carbonyl group and the chlorine atom.

-

The methine protons at C-2 and C-6 are adjacent to the electron-withdrawing nitrogen atom, shifting them downfield. Their multiplicity will be complex due to coupling with the adjacent methyl and methylene protons.

-

The piperidine ring methylene protons (H-3, H-4, H-5) will reside in the aliphatic region, likely appearing as a series of overlapping multiplets.

-

The methyl protons at C-2 and C-6 are expected to be doublets, resulting from coupling to the adjacent methine protons (H-2 and H-6).

Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~ 168 | C-7 (C=O) |

| ~ 50 - 55 | C-2, C-6 (Piperidine) |

| ~ 42 | C-9 (CH₂Cl) |

| ~ 30 - 35 | C-3, C-5 (Piperidine) |

| ~ 20 - 25 | C-4 (Piperidine) |

| ~ 15 - 20 | CH₃ at C-2, C-6 |

Interpretation:

-

The carbonyl carbon (C-7) is the most deshielded carbon, appearing at the low-field end of the spectrum.

-

The piperidine carbons adjacent to the nitrogen (C-2 and C-6) are deshielded relative to the other ring carbons.

-

The chlorinated methylene carbon (C-9) is also significantly deshielded by the electronegative chlorine atom.

-

The remaining piperidine ring carbons (C-3, C-4, C-5) and the methyl carbons appear in the upfield aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

Experimental Protocol: IR Data Acquisition

A common and straightforward method is Attenuated Total Reflectance (ATR) FTIR spectroscopy.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Sample Analysis: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.

-

Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration Type | Functional Group |

| 2970 - 2850 | Strong | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| 1645 - 1660 | Very Strong | C=O Stretch (Amide I) | Tertiary Amide |

| 1465 - 1450 | Medium | C-H Bend | CH₂/CH₃ Scissoring |

| ~ 1250 | Medium-Strong | C-N Stretch | Amide |

| 750 - 650 | Medium-Strong | C-Cl Stretch | Alkyl Halide |

Interpretation:

-

The most prominent and diagnostic peak will be the strong C=O stretching vibration (Amide I band) , expected between 1630-1680 cm⁻¹ for a tertiary amide.[6] This confirms the presence of the N-acyl group.

-

The absence of any significant absorption in the 3500-3100 cm⁻¹ region confirms the tertiary nature of the amide , as there are no N-H bonds present.[6][7]

-

Strong absorptions just below 3000 cm⁻¹ are characteristic of aliphatic C-H stretching from the piperidine ring and methyl groups.[8]

-

The C-N and C-Cl stretching vibrations are expected in the complex "fingerprint region" (below 1500 cm⁻¹), which is unique to the molecule as a whole.[5]

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization.

Experimental Protocol: MS Data Acquisition

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺˙).

-

Fragmentation: The molecular ion, being a high-energy radical cation, undergoes fragmentation to produce smaller, stable daughter ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate a mass spectrum.

Predicted Mass Spectrum Data

Molecular Ion (M⁺˙):

-

The molecular ion peak is expected at m/z 189 .

-

Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak will be observed at m/z 191 with an intensity approximately one-third of the m/z 189 peak. This isotopic signature is a definitive indicator of the presence of one chlorine atom.[9]

Major Fragmentation Pathways: The primary fragmentation pathway for amides is typically cleavage of the amide bond (N-CO).[10] This is an example of alpha-cleavage, where the bond adjacent to the nitrogen atom breaks.[11]

Caption: Primary fragmentation pathway of this compound in EI-MS.

| m/z (Predicted) | Ion Structure | Comments |

| 189 / 191 | [C₉H₁₆ClNO]⁺˙ | Molecular ion peak (M⁺˙) and its M+2 isotope peak. |

| 113 | [C₇H₁₅N]⁺˙ | Loss of the chloroacetyl radical (•COCH₂Cl). Corresponds to the 2,6-dimethylpiperidine cation radical. |

| 77 / 79 | [C₂H₂ClO]⁺ | Loss of the 2,6-dimethylpiperidine radical. Corresponds to the chloroacetyl cation. |

Interpretation:

-

The observation of the molecular ion pair at m/z 189 and 191 immediately establishes the molecular formula and confirms the presence of chlorine.

-

The most significant fragmentation is the alpha-cleavage of the N-CO bond . This cleavage can result in two primary fragment ions: the 2,6-dimethylpiperidine cation radical (m/z 113) or the chloroacetyl cation (m/z 77/79). The relative abundance of these peaks will depend on the stability of the respective ions and radicals formed. This fragmentation pattern is highly characteristic of N-acyl piperidines.[10]

Conclusion

The combined application of NMR, IR, and MS provides a self-validating system for the comprehensive structural characterization of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of the key tertiary amide functional group and the absence of N-H bonds, and mass spectrometry establishes the molecular weight, elemental composition (presence of chlorine), and a predictable fragmentation pattern consistent with the proposed structure. This multi-faceted spectroscopic profile serves as a crucial reference for quality control, reaction monitoring, and further scientific investigation of this compound.

References

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]

-

Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

NIST WebBook. (n.d.). 2-Chloro-2',6'-acetoxylidide. [Link]

-

YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

RSC Publishing. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

-

PubMed. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Interpreting IR Spectra [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Navigating the Unknown: A Technical Guide to the Safe Handling of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone

Section 1: Compound Identification and Inferred Hazard Analysis

1.1. Chemical Identity

| Property | Value | Source |

| Chemical Name | 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone | ChemScene[1] |

| CAS Number | 33681-23-1 | ChemScene[1] |

| Molecular Formula | C₉H₁₆ClNO | ChemScene[1] |

| Molecular Weight | 189.68 g/mol | ChemScene[1] |

| Synonyms | 2-Chloro-1-(2,6-dimethyl-1-piperidinyl)ethanone | ChemScene[1] |

1.2. The Logic of Analogy: The Chloroacetamide Functional Group

The primary driver of reactivity and, consequently, the toxicological concern for this molecule is the α-chloro N-acetyl functional group. This group is a known electrophile and alkylating agent. Therefore, we can infer a hazard profile by examining well-characterized analogous structures, such as 2-Chloro-N,N-dimethylacetamide and other N-chloroacetyl compounds. The core principle here is that the reactive moiety will likely dictate the primary hazards.

1.3. Inferred Hazard Classification (GHS)

Based on the known hazards of analogous chloroacetamide compounds, a conservative GHS classification for this compound is proposed below. This is a precautionary classification and should be treated as such in the absence of specific experimental data.

| Hazard Class | Hazard Category | Inferred Hazard Statement | Basis for Analogy |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Common classification for similar chloroacetamides. |

| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | The alkylating nature of the α-chloroacetyl group suggests a high potential for skin irritation or corrosion upon contact.[2] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | Highly irritating and corrosive analogues indicate a high risk of severe eye damage.[2] |

Pictograms:

Signal Word: Danger

Section 2: Risk Assessment and Mitigation Workflow

A dynamic risk assessment is not a one-time event but a continuous process that precedes any experimental work. The following workflow should be adopted by any researcher planning to use this compound.

Caption: Risk Assessment Workflow for Novel or Poorly Characterized Reagents.

Section 3: Protocols for Safe Handling and Storage

Adherence to rigorous handling protocols is the most critical barrier to preventing exposure.

3.1. Engineering Controls

All manipulations involving this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood to mitigate inhalation risk.[3] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[3]

3.2. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory.[4][5]

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement.[5] When handling larger quantities (>1 liter) or when there is a significant splash risk, a face shield must be worn in addition to goggles.[6]

-

Skin and Body Protection: A flame-resistant lab coat is required.[6] Long pants and closed-toe shoes are mandatory.[5] For transfers of significant quantities, a chemical-resistant apron is recommended.[7]

-

Hand Protection: Given the inferred skin corrosivity, double-gloving is required. An inner nitrile glove should be overlaid with a thicker, chemical-resistant glove (e.g., butyl or neoprene). Glove selection should be based on the solvent used, and gloves must be inspected for integrity before each use.

3.3. Step-by-Step Handling Protocol

-

Preparation: Cordon off the work area within the fume hood. Cover the work surface with absorbent, disposable bench paper.

-

Pre-weighing: Tare a sealed container (e.g., a vial with a screw cap) on a balance outside the fume hood.

-

Aliquotting: Transfer the sealed container and the stock bottle of the reagent into the fume hood. Perform the transfer of the solid reagent from the stock bottle to the tared container using a powder funnel and appropriate spatulas.

-

Sealing and Cleaning: Securely cap the aliquot container. Decontaminate the exterior of the container and any tools used with a suitable solvent (e.g., isopropanol), wiping with a disposable towel.

-

Post-weighing: The sealed, decontaminated container can then be removed from the fume hood for weighing.

-

Dissolution: If the next step is dissolution, perform this within the fume hood, adding solvent slowly to the solid to avoid splashing.

3.4. Storage

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[8] Supplier recommendations suggest storing at 2-8°C.[1] Storage should be in a designated corrosives or toxics cabinet.

Section 4: Emergency Procedures

Rapid and correct response to an emergency is critical to minimizing harm.

4.1. Exposure Response

| Exposure Route | First Aid Measures |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

4.2. Spill Response Workflow

Caption: Decision Workflow for Chemical Spill Response.

Section 5: Waste Disposal

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Do not mix with other waste streams. Containers should be sealed, clearly labeled with the full chemical name, and disposed of through your institution's Environmental Health and Safety (EHS) office.

References

- Benchchem. (n.d.). How to prevent the degradation of N-(2-chloroacetyl)-3-nitrobenzamide during storage.

-

National Center for Biotechnology Information. (n.d.). Chloroacetyl chloride. PubChem. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chloroacetyl Chloride (CAS 79-04-9): Safety, Handling, and Sourcing for Industrial Use.

- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Chloroacetyl chloride.

- Safe Work Australia. (n.d.). Work Health and Safety Regulations: Classification and labelling for workplace hazardous chemicals.

- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.

-

University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. CTAHR. Retrieved from [Link]

-

University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]

-

Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]

-

University of Illinois. (2019, September 19). Chemical Hazard Classification (GHS). Division of Research Safety. Retrieved from [Link]

- BLDpharm. (n.d.). 2-Chloro-1-(2-methylpiperidin-1-yl)ethanone.

-

Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]

-

Chemistry-For-Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethanone, 2-chloro-1,2-diphenyl-. PubChem. Retrieved from [Link]

- Echemi. (n.d.). 2-CHLORO-1,2-DI-P-TOLYL-ETHANONE Safety Data Sheets.

-

Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2-cyclohexylidene-2-o-tolylacetonitrile, CAS Registry Number 916887-53-1. Food and Chemical Toxicology, 159 Suppl 1, 112681. [Link]

- Guidechem. (n.d.). 2,6-Dimethylpiperidine 504-03-0 wiki.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Ethanone, 2-chloro-1,2-diphenyl- | C14H11ClO | CID 95343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. sams-solutions.com [sams-solutions.com]

- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

"2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone" material safety data sheet (MSDS)

An In-depth Technical Guide to the Safe Handling and Application of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone

Introduction: Beyond the Data Sheet

For the research scientist and drug development professional, a Material Safety Data Sheet (MSDS) is the starting point, not the destination, for ensuring laboratory safety. This guide provides a comprehensive technical overview of this compound (CAS No. 33681-23-1), moving beyond rote data to explain the causality behind its hazards. As a key intermediate in pharmaceutical synthesis, understanding its reactivity, handling protocols, and emergency responses is paramount. This document, structured from the perspective of a Senior Application Scientist, synthesizes chemical principles with practical, field-proven safety methodologies.

Core Chemical Identity and Physicochemical Profile

This compound is a substituted α-chloro amide. Its structure, featuring a reactive chloroacetyl group attached to a sterically hindered dimethylpiperidine ring, dictates both its synthetic utility and its hazard profile. The piperidine moiety is a common scaffold in many biologically active compounds, making this reagent a valuable building block.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 33681-23-1 | [2] |

| Molecular Formula | C₉H₁₆ClNO | [2] |

| Molecular Weight | 189.68 g/mol | [2] |

| Appearance | Likely a clear, pale yellow liquid or low-melting solid | [3] |

| SMILES | CC1CCCC(C)N1C(=O)CCl | [2] |

| Topological Polar Surface Area (TPSA) | 20.31 Ų | [2] |

| LogP | 2.0147 |[2] |

The molecule's moderate lipophilicity (LogP ≈ 2.0) suggests a potential for absorption through the skin, a critical consideration for handling protocols.

Caption: Chemical structure of this compound.

Synthesis, Reactivity, and the Origin of Hazards

This compound is typically synthesized via the acylation of 2,6-dimethylpiperidine with chloroacetyl chloride.[1][4] This reaction is fundamental to understanding the material's potential hazards. The primary reactants and byproducts are themselves hazardous, necessitating stringent control over the reaction environment.

Typical Synthesis Protocol

-

Reaction Setup : A solution of 2,6-dimethylpiperidine is prepared in an anhydrous, aprotic solvent (e.g., benzene, THF) in a flask equipped with a dropping funnel and a nitrogen inlet.[4][5] Anhydrous conditions are critical to prevent violent reaction of the acyl chloride with water.[6]

-

Base Addition : A non-nucleophilic base, such as triethylamine or DBU, is added to the solution.[4][5] Its purpose is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the formation of the piperidinium salt and driving the reaction to completion.[6]

-

Acylation : Chloroacetyl chloride is added dropwise to the stirred solution, typically at reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Workup : The precipitated ammonium salt (e.g., triethylammonium chloride) is removed by filtration.[4] The filtrate is washed with water and bicarbonate solution to remove any remaining salts and acid.[4]

-

Purification : The solvent is removed under reduced pressure, and the crude product is purified, often by crystallization or column chromatography.[7]

Caption: Workflow for the synthesis of the target compound.

Reactivity Profile

-

Acyl Chloride Precursor : The key reactant, chloroacetyl chloride, is highly reactive and corrosive. It reacts violently with water and other nucleophiles (alcohols, amines) to release toxic and corrosive hydrogen chloride (HCl) gas.[6][8] This dictates the need for anhydrous conditions and handling in a well-ventilated fume hood.

-

α-Chloro Amide Product : The product itself contains a reactive C-Cl bond. This site is susceptible to nucleophilic substitution, which is the basis for its utility as a synthetic intermediate.[9] While less reactive than its acyl chloride precursor, it can still react with strong nucleophiles and bases.

Hazard Identification and Risk Assessment

While a specific, comprehensive GHS classification for this compound is not consistently available, a robust hazard assessment can be derived from the known toxicology of its functional groups (α-chloro amides) and precursors. The primary hazards are associated with its corrosive and toxic nature.

Table 2: Anticipated GHS Hazard Classifications

| Hazard Class | Category | Anticipated Statement | Rationale |

|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[10] | Based on data for similar N-substituted chloroacetamides.[11] |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage.[12] or H315: Causes skin irritation.[13] | The chloroacetyl moiety is a known irritant and potential corrosive agent.[10][12] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[12] | Highly likely due to the corrosive nature of related compounds.[10][12] |

Hazard Causality:

-

Corrosivity and Irritation : Upon contact with moisture on the skin or in the eyes, the compound can slowly hydrolyze, releasing small amounts of HCl, leading to irritation and burns. The chloroacetyl group itself is an alkylating agent, which can react with biological macromolecules, causing cellular damage.

-

Inhalation Toxicity : Vapors or aerosols may be harmful if inhaled, causing irritation to the respiratory tract.[14] In the event of a fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon oxides, and hydrogen chloride gas can be generated.[10][15]

Self-Validating Protocols for Safe Handling and Storage

A self-validating safety protocol is one where adherence to the procedure inherently mitigates the known risks. The following protocols are designed to address the hazards identified above.

Engineering Controls and Personal Protective Equipment (PPE)

-

Primary Engineering Control : All handling of this compound, from weighing to reaction quenching, MUST be performed inside a certified chemical fume hood to prevent inhalation of vapors and contain any potential spills.[16]

-

Eye and Face Protection : Wear chemical safety goggles and a face shield. The risk of severe eye damage from splashes is significant.[15]

-

Skin Protection : Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for tears or pinholes before each use. Contaminated clothing must be removed immediately and decontaminated before reuse.[10]

-

Respiratory Protection : If there is a risk of generating aerosols or working outside of a fume hood (e.g., during a large-scale spill), a NIOSH-approved respirator with an organic vapor cartridge is required.[17]

Sources

- 1. 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-Chloroacetyl-2,6-bis(2-chlorophenyl)-3,5-dimethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nj.gov [nj.gov]

- 9. nbinno.com [nbinno.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. 2-Chloro-1-piperidine-1-yl-ethanone | C7H12ClNO | CID 222312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ethanone, 2-chloro-1,2-diphenyl- | C14H11ClO | CID 95343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. images.thdstatic.com [images.thdstatic.com]

- 15. fishersci.com [fishersci.com]

- 16. wcu.edu [wcu.edu]

- 17. wausau-wi.safeschoolssds.com [wausau-wi.safeschoolssds.com]

"2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone" mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone

Abstract

This guide provides a comprehensive analysis of the proposed mechanism of action for the synthetic compound this compound. By examining its constituent chemical moieties—the reactive chloroacetamide group and the sterically influential 2,6-dimethylpiperidine ring—we postulate its primary biological activity. Drawing parallels with the well-documented chloroacetamide class of herbicides, we hypothesize that this compound functions as an irreversible inhibitor of the very-long-chain fatty acid (VLCFA) elongase complex. The proposed mechanism involves the covalent alkylation of a critical cysteine residue within the enzyme's active site, leading to the disruption of lipid biosynthesis and subsequent inhibition of cell growth. This document outlines the theoretical basis for this mechanism and presents a rigorous, multi-stage experimental framework designed to validate this hypothesis, complete with detailed protocols and data interpretation strategies.

Molecular Profile and Structural Rationale

This compound is a synthetic molecule characterized by two key functional domains:

-

The Chloroacetamide "Warhead": The α-chloroacetyl group is a potent electrophile and alkylating agent.[1] This functional group is the primary driver of the molecule's proposed biological activity, capable of forming stable covalent bonds with nucleophilic residues in proteins, particularly the sulfhydryl groups of cysteine.[2][3]

-

The 2,6-Dimethylpiperidine "Modulator": This bulky, lipophilic heterocyclic amine influences the molecule's physicochemical properties, such as solubility, membrane permeability, and steric hindrance. The dimethyl substitution pattern affects the conformational stability of the piperidine ring and its interaction with the target protein, potentially enhancing binding specificity and modulating reactivity.[4][5] Piperidine derivatives are widely used as scaffolds in both pharmaceutical and agrochemical development.[6][7][8]

The combination of a reactive chemical warhead with a modulating piperidine structure strongly suggests a targeted biological activity rather than non-specific toxicity.

Proposed Mechanism of Action: Irreversible Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The structural similarity to a major class of herbicides provides the foundational hypothesis for the mechanism of action.[2][3] Chloroacetamide herbicides are known to disrupt early seedling growth by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which are lipids with chain lengths of 20 carbons or more.[9][10]

The Biological Target: VLCFA Elongase Complex

VLCFAs are essential for numerous biological processes, including the formation of cellular membranes, cuticular waxes, and signaling molecules. Their synthesis is carried out by the VLCFA elongase complex, a multi-enzyme system located in the endoplasmic reticulum. The key condensing enzyme in this complex, which catalyzes the initial and rate-limiting step, relies on a conserved cysteine residue in its active site for its catalytic function.[9]

The Covalent Inhibition Hypothesis

We propose that this compound acts as a suicide inhibitor through the following sequence:

-

Cellular Uptake: The compound's lipophilicity, enhanced by the dimethylpiperidine group, facilitates its passage across the cell membrane.

-

Target Recognition: The molecule binds to the active site of a condensing enzyme within the VLCFA elongase complex.

-

Irreversible Alkylation: The nucleophilic sulfhydryl group of the active site cysteine residue attacks the electrophilic carbon of the chloroacetyl group. This results in the displacement of the chloride ion and the formation of a stable, irreversible thioether bond between the enzyme and the inhibitor.

-

Functional Disruption: The covalent modification of the active site permanently inactivates the enzyme, halting the VLCFA synthesis pathway. This leads to an accumulation of precursor long-chain fatty acids (LCFAs) and a depletion of essential VLCFAs, ultimately causing cessation of cell division and growth.[9]

This proposed mechanism is visualized in the pathway diagram below.

Caption: Proposed mechanism of covalent inhibition of the VLCFA elongase complex.

Experimental Validation Framework

To rigorously test this hypothesis, we propose a two-phase experimental approach. This framework is designed as a self-validating system, where each phase provides evidence that builds upon the last, from target engagement to cellular consequence.

Phase 1: In Vitro Target Engagement & Covalent Binding

The initial phase focuses on confirming direct interaction with and inhibition of the target enzyme.

Protocol 3.1.1: VLCFA Elongase Inhibition Assay

-

Objective: To determine if the compound directly inhibits the activity of the VLCFA elongase complex and to quantify its potency (IC50).

-

Methodology:

-

Isolate microsomes containing the VLCFA elongase complex from a relevant biological source (e.g., plant seedlings, yeast cultures).

-

Prepare assay reactions containing the microsomal fraction, a radiolabeled precursor ([14C]malonyl-CoA), the substrate (e.g., stearoyl-CoA), and necessary cofactors (NADPH).

-

Add this compound across a range of concentrations (e.g., 1 nM to 100 µM). Include a vehicle control (DMSO) and a known chloroacetamide inhibitor (e.g., S-metolachlor) as a positive control.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction and saponify the resulting fatty acids.

-

Acidify and extract the fatty acids.

-

Separate the fatty acids by thin-layer chromatography (TLC) or HPLC.

-

Quantify the incorporation of radiolabel into the VLCFA products using liquid scintillation counting.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol 3.1.2: Mass Spectrometry Analysis of Covalent Adduct Formation

-

Objective: To confirm that inhibition occurs via covalent bond formation with the target enzyme.

-

Methodology:

-

Incubate a purified or enriched VLCFA elongase enzyme with a molar excess of the test compound.

-

As a control, incubate the enzyme with the vehicle (DMSO) alone.

-

After incubation, remove the excess, unbound compound using a desalting column or dialysis.

-

Digest the protein samples into smaller peptides using a protease (e.g., trypsin).

-

Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the MS/MS data for peptides whose mass has increased by the exact mass of the inhibitor minus the chlorine atom.

-

Use MS/MS fragmentation data to pinpoint the exact site of modification, confirming the adduction to a cysteine residue.

-

Phase 2: Cellular-Level Confirmation

This phase aims to verify that the in vitro mechanism translates to a measurable physiological effect within a whole-cell system.

Protocol 3.2.1: Cellular Lipid Profile Analysis

-

Objective: To demonstrate that the compound disrupts VLCFA synthesis in vivo, leading to a predictable shift in the cellular fatty acid profile.

-

Methodology:

-

Culture cells (e.g., plant protoplasts, cancer cell line) and treat them with the compound at a concentration near its IC50 value determined in Phase 1. Include a vehicle-treated control group.

-

After an appropriate incubation period (e.g., 24-48 hours), harvest the cells.

-

Perform a total lipid extraction from the cell pellets.

-

Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transesterification.

-

Analyze the FAMEs using gas chromatography-mass spectrometry (GC-MS).

-

Identify and quantify the relative abundance of each fatty acid species, paying close attention to the ratio of VLCFAs (>C20) to LCFAs (C16-C18).

-

A successful outcome will show a significant decrease in the relative levels of VLCFAs and a corresponding increase in LCFAs in the treated cells compared to the control.

-

Caption: A self-validating experimental workflow to confirm the proposed mechanism.

Data Interpretation and Expected Outcomes

The successful validation of the proposed mechanism would yield a consistent and complementary dataset across all experiments.

Quantitative Data Summary

The expected quantitative results from the proposed assays are summarized below.

Table 1: Expected Potency from In Vitro Inhibition Assay

| Compound | Target | Assay Type | Expected IC50 |

|---|---|---|---|

| This compound | VLCFA Elongase | Microsomal Activity | 10 - 500 nM |

| S-metolachlor (Positive Control) | VLCFA Elongase | Microsomal Activity | 5 - 100 nM |

| Vehicle (DMSO) | VLCFA Elongase | Microsomal Activity | No Inhibition |

Table 2: Expected Changes in Cellular Fatty Acid Composition

| Fatty Acid Class | Control Group (% Total) | Treated Group (% Total) | Expected Change |

|---|---|---|---|

| Long-Chain (C16-C18) | ~60% | >75% | Significant Increase |

| Very-Long-Chain (>C20) | ~15% | <5% | Significant Decrease |

| Other | ~25% | ~20% | Minor Change |

Broader Implications and Future Directions

Confirming that this compound acts as a potent and irreversible inhibitor of VLCFA synthesis would open several avenues for research and development:

-

Agrochemicals: The compound could serve as a lead structure for a new generation of herbicides. Further optimization of the piperidine moiety could enhance potency, selectivity, and environmental stability.

-

Oncology: VLCFA synthesis is upregulated in several types of cancer and is linked to tumor progression and therapy resistance. This compound could be investigated as a potential anti-cancer therapeutic by targeting this metabolic vulnerability.

-

Antimicrobials: As VLCFAs are crucial for the integrity of the cell walls of certain fungi and parasites, this molecule could be explored as a novel antifungal or anti-parasitic agent.

Future work should focus on determining the selectivity of the compound against VLCFA elongase isoforms from different species (e.g., plant vs. human) to assess its potential for safe application in either agriculture or medicine.

References

-

LeFevre, J. W. et al. (2013). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Science. [Link]

-

Kaundun, S. S. (2023). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]

-

Senseman, S. A. (Ed.). (2007). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). Herbicide Handbook, 9th ed. [Link]

-

LeFevre, J. W. et al. (2013). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Science. [Link]

-

Jablonkai, I., & Hulesch, A. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science. [Link]

-

Prathebha, K. et al. (2013). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. Acta Crystallographica Section E. [Link]

-

National Center for Biotechnology Information. 2-Chloro-1-piperidine-1-yl-ethanone. PubChem Compound Database. [Link]

-

Prathebha, K. et al. (2013). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. ResearchGate. [Link]

-

Wikipedia. 2,6-Dimethylpiperidine. Wikipedia. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

-

chemeurope.com. 2,6-Dimethylpiperidine. chemeurope.com. [Link]

Sources

- 1. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 3. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Semantic Scholar [semanticscholar.org]

- 4. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 5. 2,6-Dimethylpiperidine [chemeurope.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. wssa.net [wssa.net]

An In-depth Technical Guide to the Potential Research Applications of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone

This guide provides a comprehensive overview of the chemical properties and potential research applications of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone. As a specialized chemical intermediate, its utility is primarily projected in the realms of advanced organic synthesis and medicinal chemistry. This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering insights into its synthesis, reactivity, and prospective applications.

Introduction: A Molecule of Untapped Potential

This compound is a fascinating, yet underexplored, chemical entity. Its structure, featuring a reactive α-chloro amide moiety and a sterically demanding 2,6-dimethylpiperidine group, suggests a range of potential applications as a versatile building block in the synthesis of complex organic molecules and novel pharmaceutical agents. The strategic placement of the chloroacetyl group on the nitrogen atom of 2,6-dimethylpiperidine opens up avenues for a variety of chemical transformations, making it a valuable tool for the discerning synthetic chemist.

This guide will delve into the foundational aspects of this compound, from its physicochemical properties to its predicted reactivity, and propose a series of potential research applications grounded in established chemical principles and data from analogous structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 33681-23-1 | [1][2] |

| Molecular Formula | C₉H₁₆ClNO | [1] |

| Molecular Weight | 189.68 g/mol | [1] |

| Appearance | Likely a solid or oil | Inferred |

| Purity | Typically >98% | [1] |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) and insoluble in water. | Inferred |

| SMILES | CC1CCCC(C)N1C(=O)CCl | [1] |

Synthesis and Reactivity: A Versatile Synthetic Intermediate

While specific literature on the synthesis of this compound is not abundant, its preparation can be reliably inferred from standard organic chemistry protocols. The most probable synthetic route involves the acylation of 2,6-dimethylpiperidine with chloroacetyl chloride.

Proposed Synthesis Workflow

The synthesis would likely proceed as depicted in the following workflow diagram:

Caption: Proposed synthesis workflow for this compound.

General Experimental Protocol: Acylation of 2,6-Dimethylpiperidine

-

To a stirred solution of 2,6-dimethylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere, add chloroacetyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Key Reactive Sites and Potential Transformations

The reactivity of this compound is dominated by the electrophilic carbonyl carbon and the adjacent carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution.

Caption: Key reactive sites and potential transformations of the title compound.

Potential Research Applications

The unique structural features of this compound make it a promising candidate for a variety of research applications, particularly in the synthesis of novel compounds with potential biological activity.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

The piperidine ring is a prevalent scaffold in numerous FDA-approved drugs. The 2,6-dimethyl substitution pattern can impart favorable pharmacokinetic properties, such as increased metabolic stability and altered receptor binding selectivity due to steric hindrance.

Potential Therapeutic Areas:

-

Analgesics: The piperidine moiety is a core component of many opioid analgesics.

-

Antipsychotics: Several antipsychotic drugs contain piperidine rings.

-

Antihistamines: A number of H1-antihistamines incorporate a piperidine structure.

-

Oncology: Piperidine derivatives have been investigated as anticancer agents.[3]

The α-chloro amide functionality allows for the facile introduction of a wide range of substituents through nucleophilic substitution, enabling the generation of diverse chemical libraries for high-throughput screening.

Organic Synthesis: A Chiral Auxiliary and Building Block

The C2-symmetric nature of the 2,6-dimethylpiperidine group, when used in its enantiomerically pure form, can be exploited for stereoselective synthesis.

Potential Synthetic Applications:

-

Asymmetric Synthesis: The sterically hindered piperidine can act as a chiral auxiliary, directing the stereochemical outcome of reactions at or near the amide group.

-

Heterocyclic Synthesis: The compound can serve as a precursor for the synthesis of more complex nitrogen-containing heterocycles through intramolecular cyclization reactions.

-

Peptidomimetics: The N-acylated piperidine can be incorporated into peptide chains as a mimic of a dipeptide unit, potentially enhancing biological stability and activity.

Ligand Development for Catalysis

The nitrogen atom of the piperidine ring can coordinate to metal centers, and the bulky 2,6-dimethyl groups can create a specific steric environment around the metal. This makes derivatives of this compound potential ligands for asymmetric catalysis.

Potential Catalytic Applications:

-

Asymmetric Hydrogenation: Chiral ligands are crucial for the enantioselective hydrogenation of prochiral substrates.

-

Cross-Coupling Reactions: Sterically demanding ligands can improve the efficiency and selectivity of various cross-coupling reactions.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]

-

First Aid:

Conclusion

This compound represents a versatile and potentially valuable building block for synthetic and medicinal chemists. Its combination of a reactive α-chloro amide and a sterically defined piperidine moiety offers a wealth of opportunities for the construction of novel and complex molecular architectures. While its full potential is yet to be realized, the foundational chemical principles outlined in this guide provide a solid framework for future research and development efforts. It is our hope that this document will inspire further investigation into the chemistry and applications of this promising compound.

References

-

PubChem. 2-Chloro-1-piperidine-1-yl-ethanone. [Link]

-

Prathebha, K., et al. (2013). 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1424. [Link]

-

Ashland. Safety Data Sheet. [Link]

-

ResearchGate. 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone. [Link]

-

G. Usha, et al. (2015). Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o113–o114. [Link]

Sources

Methodological & Application

Application Notes & Protocols: 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone as a Sterically Hindered Alkylating Agent

Abstract

This document provides a comprehensive technical guide on the application of 2-Chloro-1-(2,6-dimethylpiperidin-1-yl)ethanone as a specialized alkylating agent in synthetic chemistry. We delve into its unique reactivity profile, which is dominated by the steric hindrance imposed by the 2,6-dimethylpiperidine moiety. This guide furnishes detailed, field-proven protocols for the synthesis of the title compound and its subsequent use in the alkylation of various nucleophiles, including amines, thiols, and phenols. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies required for successful implementation in their work.

Introduction and Reagent Profile

This compound belongs to the class of α-chloroacetamides, which are versatile electrophiles used for introducing a carboxamide-methylene moiety onto nucleophilic substrates.[1] The defining feature of this particular reagent is the presence of two methyl groups flanking the piperidine nitrogen. This steric bulk significantly influences its reactivity and, in some cases, selectivity, making it a valuable tool for specific synthetic challenges.

The primary mode of action is through a bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile attacks the α-carbon, displacing the chloride leaving group.[2] This reaction covalently attaches the 2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl group to the nucleophile. This moiety can be found as a structural component in various biologically active compounds, making the title reagent a useful building block in medicinal chemistry and materials science.[3][4]

Table 1: Physicochemical Properties of the Reagent

| Property | Value | Source |

| CAS Number | 33681-23-1 | [5] |

| Molecular Formula | C₉H₁₆ClNO | [5] |

| Molecular Weight | 189.68 g/mol | [5] |